molecular formula C13H22N2O2S B225510 N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide

N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B225510
M. Wt: 270.39 g/mol
InChI Key: IBOAEXMWRSIXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. DIDS is a potent inhibitor of a variety of ion channels and transporters, and it has been used in research to elucidate the function of these proteins.

Mechanism of Action

DIDS acts as an inhibitor of ion channels and transporters by binding to specific sites on the protein. It has been shown to interact with the transmembrane domains of chloride channels and anion exchangers, blocking the movement of ions across the membrane. DIDS has also been shown to interact with the ATP-binding site of some potassium channels, preventing the channel from opening in response to changes in membrane potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS depend on the specific ion channel or transporter being targeted. Inhibition of chloride channels can lead to alterations in the electrical properties of cells, while inhibition of anion exchangers can affect the pH balance of cells. Inhibition of potassium channels can affect the excitability of cells and lead to changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using DIDS in lab experiments is its potency as an inhibitor of ion channels and transporters. This allows for precise control of the function of these proteins in cells and tissues. However, one limitation is that DIDS can have off-target effects on other proteins, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of ion channels and transporters, which would allow for greater precision in manipulating the function of these proteins. Another area of interest is the investigation of the role of transporters in drug uptake and efflux, which could lead to the development of more effective drug therapies. Finally, the study of the physiological effects of DIDS in vivo could provide insights into its potential as a therapeutic agent.

Synthesis Methods

DIDS can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.

Scientific Research Applications

DIDS has been used in a wide range of scientific research applications, including the study of ion channels and transporters in various tissues and cells. It has been shown to inhibit chloride channels, anion exchangers, and some types of ATP-sensitive potassium channels. DIDS has also been used to investigate the role of transporters in the uptake and efflux of drugs in cells.

properties

Product Name

N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-11-6-7-12(2)13(10-11)18(16,17)14-8-5-9-15(3)4/h6-7,10,14H,5,8-9H2,1-4H3

InChI Key

IBOAEXMWRSIXIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C

Origin of Product

United States

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